molecular formula C21H30N4O5S2 B10760779 N-(Sulfanylacetyl)tyrosylprolylmethioninamide

N-(Sulfanylacetyl)tyrosylprolylmethioninamide

Cat. No.: B10760779
M. Wt: 482.6 g/mol
InChI Key: LNLWXWOYQHAKTD-ULQDDVLXSA-N
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Preparation Methods

The synthesis of N-(Sulfanylacetyl)Tyrosylprolylmethioninamide involves the coupling of specific amino acids in a controlled sequence. The synthetic route typically includes the following steps:

    Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.

    Coupling Reactions: Amino acids are coupled using reagents such as carbodiimides (e.g., DCC) and coupling agents like HOBt.

    Deprotection: Removal of protecting groups to yield the final product.

Industrial production methods may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis, depending on the scale and desired purity .

Chemical Reactions Analysis

N-(Sulfanylacetyl)Tyrosylprolylmethioninamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form disulfides.

    Reduction: Reduction of disulfides back to sulfanyl groups.

    Substitution: Nucleophilic substitution reactions at the sulfanyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). Major products formed include disulfides and substituted derivatives .

Scientific Research Applications

N-(Sulfanylacetyl)Tyrosylprolylmethioninamide has several scientific research applications:

    Chemistry: Used as a building block in peptide synthesis.

    Biology: Studied for its role in protein-protein interactions.

    Medicine: Investigated for potential therapeutic applications, including antimicrobial properties.

    Industry: Utilized in the development of novel biomaterials

Mechanism of Action

The mechanism of action of N-(Sulfanylacetyl)Tyrosylprolylmethioninamide involves its interaction with specific molecular targets. It is known to cleave the N-terminal of dual specificity mitogen-activated protein kinase kinases (MAPKKs), disrupting protein-protein interactions necessary for cellular signaling pathways . This disruption can lead to various biological effects, including inhibition of cell proliferation.

Comparison with Similar Compounds

N-(Sulfanylacetyl)Tyrosylprolylmethioninamide is unique compared to other oligopeptides due to its specific sequence and functional groups. Similar compounds include:

  • Methionine and derivatives
  • Proline and derivatives
  • N-acyl-alpha amino acids and derivatives
  • Alpha amino acid amides
  • Amphetamines and derivatives
  • Pyrrolidinecarboxamides

These compounds share structural similarities but differ in their specific sequences and functional groups, leading to distinct biological activities .

Properties

Molecular Formula

C21H30N4O5S2

Molecular Weight

482.6 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-1-[(2S)-3-(4-hydroxyphenyl)-2-[(2-sulfanylacetyl)amino]propanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C21H30N4O5S2/c1-32-10-8-15(19(22)28)24-20(29)17-3-2-9-25(17)21(30)16(23-18(27)12-31)11-13-4-6-14(26)7-5-13/h4-7,15-17,26,31H,2-3,8-12H2,1H3,(H2,22,28)(H,23,27)(H,24,29)/t15-,16-,17-/m0/s1

InChI Key

LNLWXWOYQHAKTD-ULQDDVLXSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CS

Canonical SMILES

CSCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CS

Origin of Product

United States

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